molecular formula C23H25ClN2O2 B12350137 N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride CAS No. 2711605-09-1

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride

Cat. No.: B12350137
CAS No.: 2711605-09-1
M. Wt: 396.9 g/mol
InChI Key: BSXKLFGGYOAAJC-UHFFFAOYSA-N
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Description

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a phenyl group, a piperidinyl group, and a furancarboxamide moiety. It is often studied for its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride typically involves multiple steps, starting with the preparation of the piperidinyl intermediate. The process often includes:

    Formation of the Piperidinyl Intermediate: This step involves the reaction of phenylmethyl chloride with piperidine under basic conditions to form N-(phenylmethyl)piperidine.

    Coupling with Furancarboxylic Acid: The intermediate is then reacted with 2-furancarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide
  • N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide
  • N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]butanamide

Uniqueness

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2711605-09-1

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H24N2O2.ClH/c26-23(22-12-7-17-27-22)25(20-10-5-2-6-11-20)21-13-15-24(16-14-21)18-19-8-3-1-4-9-19;/h1-12,17,21H,13-16,18H2;1H

InChI Key

BSXKLFGGYOAAJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CC4=CC=CC=C4.Cl

Origin of Product

United States

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